molecular formula C22H26ClN3O3S B2689119 Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216388-27-0

Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2689119
CAS No.: 1216388-27-0
M. Wt: 447.98
InChI Key: CZJZLLQFZDLCLJ-UHFFFAOYSA-N
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Description

This compound is a benzoate ester derivative featuring a dimethylaminoethyl-substituted benzo[d]thiazole carbamoyl moiety. Its structural complexity arises from the integration of a benzo[d]thiazole core, a carbamoyl linker, and a dimethylaminoethyl group, which collectively influence its physicochemical and pharmacological properties. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

methyl 4-[2-(dimethylamino)ethyl-(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-14-6-11-18-19(15(14)2)23-22(29-18)25(13-12-24(3)4)20(26)16-7-9-17(10-8-16)21(27)28-5;/h6-11H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJZLLQFZDLCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride (CAS Number: 1216388-27-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H26ClN3O3S
  • Molecular Weight : 448.0 g/mol
  • Structure : The compound features a benzoate moiety linked to a thiazole ring, which is substituted with a dimethylaminoethyl group. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Many derivatives of benzo[d]thiazole are known for their cytotoxic effects against cancer cell lines. The mechanism typically involves the induction of apoptosis through pathways such as the caspase cascade and the inhibition of cell proliferation.
  • Antimicrobial Properties : Compounds containing thiazole rings have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Biological Activity Data

The following table summarizes key biological activities reported in various studies:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)3.18
AnticancerHeLa (Cervical Cancer)8.12
AntimicrobialE. coli15.0
AntimicrobialS. aureus10.5

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on human cancer cell lines such as MCF-7 and HeLa. The growth inhibitory values indicate a promising therapeutic index compared to standard chemotherapeutics like cisplatin and doxorubicin .
  • Mechanistic Studies : Molecular docking studies have revealed that this compound interacts with key proteins involved in cancer progression, including NEK kinases and TP53, suggesting its role as a potential inhibitor in cancer pathways .
  • Antimicrobial Efficacy : The compound has also been tested against various bacterial strains, showing notable antimicrobial activity which could be leveraged in developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues from CYP3A4 Inhibitor Studies ()

Compounds 36 , 38 , 39 , and 40 in share structural similarities with the target molecule, particularly in their use of thiazole/benzothiazole cores and aromatic/heteroaromatic substituents. Key differences include:

Feature Target Compound Compound 36 Compound 38
Core Structure Benzo[d]thiazole with carbamoyl linkage Thiazole with benzoyl linkage Thiazole with benzoyl linkage and tert-butyl carbamate
Substituents 4,5-Dimethylbenzo[d]thiazole, dimethylaminoethyl 3,4,5-Trimethoxyphenyl, indole 3,4,5-Trimethoxyphenyl, benzylcarbamate
Functional Groups Hydrochloride salt, ester group Ketone, methoxy groups Carbamate, methoxy groups
Synthesis Complexity Multi-step synthesis involving carbamoylation and salt formation Grignard reaction with Weinreb amide intermediates Bromination and Grignard reactions
Pharmacological Target Not explicitly stated (inferred enzyme/receptor modulation) CYP3A4 inhibition CYP3A4 inhibition

Key Insights :

  • The target compound’s dimethylaminoethyl group may enhance solubility and membrane permeability compared to the trimethoxyphenyl groups in Compounds 36 and 38, which are more lipophilic .
  • The benzoate ester in the target molecule could confer metabolic stability relative to the ketone groups in Compound 36, which are prone to reduction or oxidation .

Comparison with Pesticide-Related Methyl Esters ()

lists methyl ester derivatives like triflusulfuron and metsulfuron, which share ester functional groups but differ significantly in core structures and applications:

Feature Target Compound Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Core Structure Benzo[d]thiazole-carbamoyl-benzoate Triazine-sulfonylurea Triazine-sulfonylurea
Functional Groups Dimethylaminoethyl, carbamoyl, hydrochloride salt Trifluoroethoxy, sulfonylurea Methoxy, sulfonylurea
Application Research/medicinal chemistry (inferred) Herbicide Herbicide
Toxicity Profile Likely moderate (based on structural analogs in ) Low to moderate (agricultural use) Low to moderate (agricultural use)

Key Insights :

  • Unlike pesticide esters, the target compound’s benzo[d]thiazole core and dimethylaminoethyl group suggest a focus on biological targets (e.g., enzymes or receptors) rather than plant-specific pathways .

Key Insights :

  • Both compounds require stringent safety protocols due to acute toxicity risks, though exact hazards for the target compound remain inferred .

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